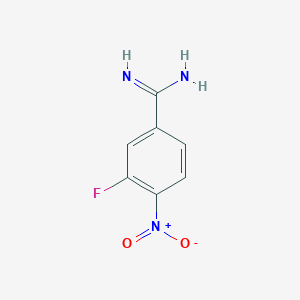

3-Fluoro-4-nitro-benzamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-nitro-benzamidine is an organic compound that belongs to the class of benzamidines It is characterized by the presence of a fluorine atom at the third position and a nitro group at the fourth position on the benzene ring, along with an amidine functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitro-benzamidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The nitration of 3-fluorobenzene can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fourth position, yielding 3-fluoro-4-nitrobenzene.

Amidination: The nitro compound is then subjected to amidination, where the nitro group is reduced to an amine, followed by the introduction of the amidine group. This can be achieved using reagents such as ammonium chloride and a reducing agent like iron powder or tin chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidination steps, ensuring higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-nitro-benzamidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Oxidation: The amidine group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Substitution: Sodium methoxide, methanol solvent.

Oxidation: Hydrogen peroxide, acetic acid solvent.

Major Products Formed

Reduction: 3-Fluoro-4-amino-benzamidine.

Substitution: 3-Methoxy-4-nitro-benzamidine.

Oxidation: 3-Fluoro-4-nitro-benzonitrile.

Aplicaciones Científicas De Investigación

3-Fluoro-4-nitro-benzamidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-nitro-benzamidine involves its interaction with specific molecular targets, such as enzymes. The amidine group can form hydrogen bonds with active site residues, while the nitro and fluoro groups can participate in electrostatic and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Fluoro-4-nitrobenzoic acid

- 4-Fluoro-3-nitrobenzamide

- 3-Fluoro-4-nitroaniline

Comparison

3-Fluoro-4-nitro-benzamidine is unique due to the presence of the amidine group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 3-Fluoro-4-nitrobenzoic acid lacks the amidine group, making it less reactive in certain biochemical assays. Similarly, 4-Fluoro-3-nitrobenzamide and 3-Fluoro-4-nitroaniline have different functional groups, leading to variations in their chemical behavior and applications.

Actividad Biológica

3-Fluoro-4-nitro-benzamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by an amidine group, a nitro group, and a fluorine atom. This combination imparts distinct reactivity and biological activity compared to similar compounds. Its molecular formula is C7H6FN3O2, and it has been utilized in various biochemical assays and medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amidine group can form hydrogen bonds with active site residues, while the nitro and fluoro groups facilitate electrostatic and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Biological Applications

- Enzyme Inhibition : this compound has been studied as an inhibitor of several enzymes, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound show moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . The most potent derivative exhibited an MIC of 4 µg/mL against both rifampin-sensitive and resistant strains.

- Anti-inflammatory Effects : Studies have shown that this compound can reduce the expression levels of pro-inflammatory markers such as COX-2 and IL-1β, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Amidine, Nitro, Fluoro | Enzyme inhibition, Antimicrobial |

| 3-Fluoro-4-nitrobenzoic acid | Nitro, Carboxylic acid | Less reactive in biochemical assays |

| 4-Fluoro-3-nitrobenzamide | Nitro, Amide | Different enzyme inhibition profile |

| 3-Fluoro-4-nitroaniline | Nitro, Amino | Varies in reactivity and applications |

Case Studies and Research Findings

- Antitubercular Activity : A study synthesized a series of derivatives based on the core structure of this compound. The most promising derivative showed significant activity against M. tuberculosis, indicating potential for further development as an antitubercular agent .

- Inflammatory Response Modulation : In vitro studies revealed that compounds derived from this compound significantly decreased iNOS and COX-2 mRNA expressions compared to standard anti-inflammatory drugs like indomethacin . This suggests a potential role in treating inflammatory diseases.

Propiedades

IUPAC Name |

3-fluoro-4-nitrobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3H,(H3,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSGPYAYQZBAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.